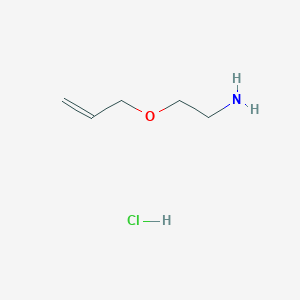

2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride, also known as allyloxyamine hydrochloride, is a chemical compound with the molecular formula C5H11NO•HCl. It is a white crystalline powder that is commonly used in scientific research applications.

Applications De Recherche Scientifique

Orthogonal Protection Strategy in Synthetic Chemistry

Ramesh, Bhat, and Chandrasekaran (2005) demonstrated the use of propargyloxycarbonyl chloride for protecting hydroxyl and amino functionalities of amino alcohols and aminophenols in one pot. They developed an orthogonal protection strategy exploiting the selective deblocking of propargyl carbonates over propargyl carbamates, which facilitates the simultaneous protection of an amine and an alcohol group and their selective deprotection (R. Ramesh, Ramakrishna G. Bhat, S. Chandrasekaran, 2005).

Functionalized Macrocycles and Ligand Synthesis

Bernhardt et al. (2004) explored the reaction between ethane-1,2-diamine and 3,3'-dichloropivalic acid to yield isomeric tetra-amine derivatives. These derivatives are precursors to functionalized macrocycles and ligands for metal complexation, underscoring the versatility of 2-(Prop-2-en-1-yloxy)ethan-1-amine derivatives in ligand synthesis (P. Bernhardt, J. Harrowfield, Yang Kim, G. Koutsantonis, Young Hoon Lee, P. Thuéry, 2004).

Biodegradable Polymers for Gene Delivery

Zhang et al. (2012) synthesized polyesters bearing pendant amine groups through ring-opening polymerization followed by thiol-yne "click" photochemistry. This class of biodegradable polymers displayed excellent cell penetration and gene delivery properties with low toxicities, highlighting the application of 2-(Prop-2-en-1-yloxy)ethan-1-amine hydrochloride in designing dual-functional agents for biomedical applications (Zhonghai Zhang, Lichen Yin, Yunxiang Xu, Rong Tong, Yanbing Lu, Jie Ren, Jianjun Cheng, 2012).

Advanced Material Synthesis

Aly and El-Mohdy (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds to form amine-treated polymers. These modifications resulted in polymers with increased thermal stability and promising biological activities, suggesting the potential of this compound derivatives in material science and medical applications (H. M. Aly, H. L. A. El-Mohdy, 2015).

Propriétés

IUPAC Name |

2-prop-2-enoxyethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-2-4-7-5-3-6;/h2H,1,3-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHSFTFGFCNWQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2745582.png)

![2-((4-fluorophenyl)thio)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2745585.png)

![6-Cyclopropyl-2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2745587.png)

![N-(2,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2745589.png)

![1-(3-Chlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2745591.png)

![2-[(2,5-dimethylphenyl)amino]-N-[(2-methoxyphenyl)methyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2745592.png)

![3-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid](/img/structure/B2745597.png)